![molecular formula C20H19NO5S B7468520 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid, also known as PSB-1115, is a chemical compound that has gained significant attention in the scientific research community. This compound has been widely studied for its potential application in the treatment of various diseases, including cancer and inflammation. In
作用機序
The mechanism of action of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to inhibit the activity of HDAC, which can lead to changes in gene expression. In addition, 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
実験室実験の利点と制限
One of the advantages of using 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. This makes it a potential treatment option for inflammatory diseases. However, one of the limitations of using 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. One area of research is the development of more efficient synthesis methods for 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. Another area of research is the identification of the specific molecular targets of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. This will help to better understand its mechanism of action and potential applications. Additionally, further studies are needed to investigate the safety and efficacy of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in animal models and clinical trials.
合成法
The synthesis of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid involves the reaction between 2-aminobenzoic acid and 4-propoxy-1-naphthalenesulfonyl chloride in the presence of a base. The reaction results in the formation of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid as a white solid. The purity of the compound can be achieved through recrystallization using a suitable solvent.
科学的研究の応用
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been extensively studied for its potential application in the treatment of various diseases. One of the primary areas of research is its anticancer activity. Studies have shown that 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
特性
IUPAC Name |
2-[(4-propoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-2-13-26-18-11-12-19(15-8-4-3-7-14(15)18)27(24,25)21-17-10-6-5-9-16(17)20(22)23/h3-12,21H,2,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBDGKFPZRCAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)
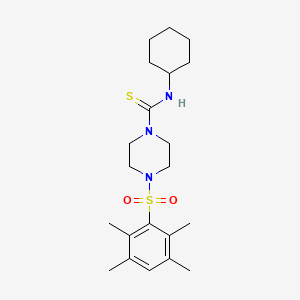
![2-[[4-amino-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B7468455.png)
![4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7468460.png)
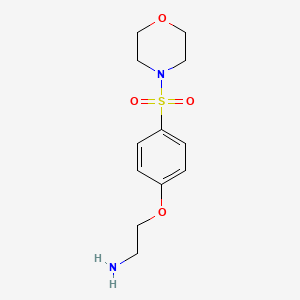
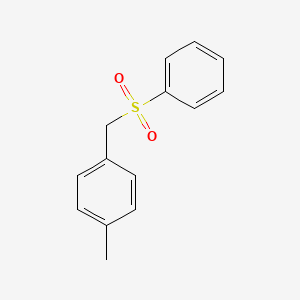

![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)
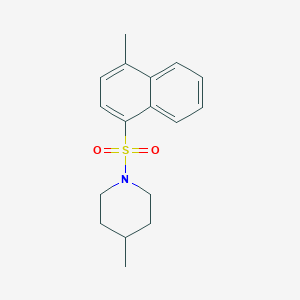
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 1H-indole-2-carboxylate](/img/structure/B7468504.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
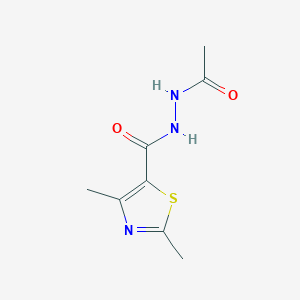
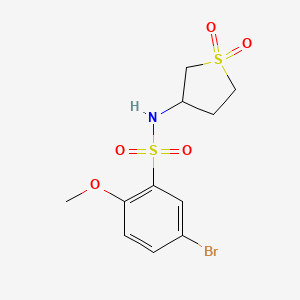
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)